molecular formula C16H12N4O B2886562 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile CAS No. 551921-57-4

5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile

Cat. No.: B2886562
CAS No.: 551921-57-4
M. Wt: 276.299
InChI Key: RRNDKKVSZPULNH-UHFFFAOYSA-N
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Description

5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of an imidazole ring substituted with an amino group, a phenoxyphenyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-phenoxyaniline with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to form the imidazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile has been extensively studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile apart from these similar compounds is its unique phenoxyphenyl substitution, which imparts distinct chemical properties and biological activities. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a more potent inhibitor in certain applications .

Properties

IUPAC Name

5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-10-15-16(18)20(11-19-15)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNDKKVSZPULNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=NC(=C3N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327867
Record name 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551921-57-4
Record name 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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